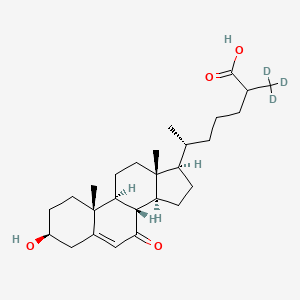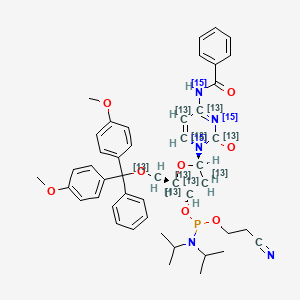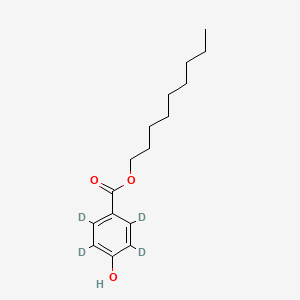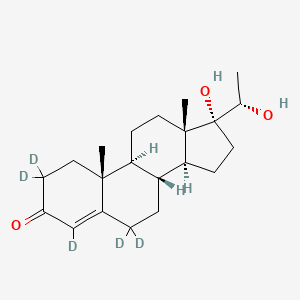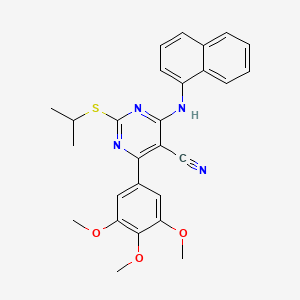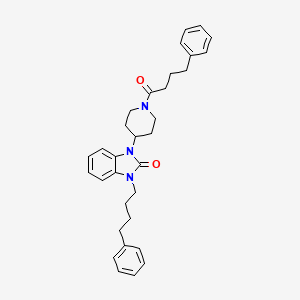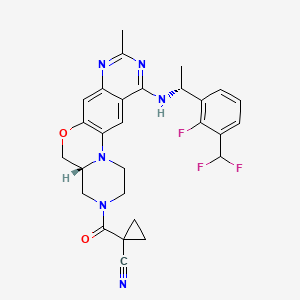
Sos1-IN-15
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sos1-IN-15 is an orally active and potent inhibitor of the Son of Sevenless 1 (SOS1) protein. It has shown potential antitumor activity, particularly in the study of colon cancer . SOS1 is a guanine nucleotide exchange factor that plays a crucial role in the activation of the RAS signaling pathway, which is involved in cell proliferation and survival . By inhibiting SOS1, this compound can potentially disrupt the RAS signaling pathway, making it a promising candidate for cancer therapy .
Métodos De Preparación
The synthesis of Sos1-IN-15 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. the general approach involves the use of organic synthesis techniques to create the desired molecular structure . Industrial production methods for this compound would likely involve scaling up these synthetic routes while ensuring the purity and consistency of the final product .
Análisis De Reacciones Químicas
Sos1-IN-15 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives .
Aplicaciones Científicas De Investigación
Sos1-IN-15 has several scientific research applications, including:
Mecanismo De Acción
Sos1-IN-15 exerts its effects by inhibiting the SOS1 protein, which is a guanine nucleotide exchange factor for RAS proteins. SOS1 facilitates the exchange of GDP for GTP, activating RAS. In its activated state, RAS interacts with downstream effectors, initiating vital cellular pathways, such as the MAP kinase signaling pathway, which is critical for cell survival, growth, angiogenesis, cancer cell invasion, and migration . By inhibiting SOS1, this compound disrupts this activation process, thereby inhibiting the downstream signaling pathways that promote cancer cell proliferation and survival .
Comparación Con Compuestos Similares
Sos1-IN-15 is unique in its potent inhibition of SOS1 and its potential antitumor activity. Similar compounds include:
BI-3406: Another SOS1 inhibitor that blocks the interaction between SOS1 and RAS.
HM99462: A novel SOS1 inhibitor that demonstrates antitumor activity against KRAS-mutant cancers.
BAY-293: A potent, cell-active SOS1 inhibitor that disrupts the KRAS-SOS1 interaction.
These compounds share a similar mechanism of action by inhibiting SOS1, but they may differ in their potency, selectivity, and therapeutic applications .
Propiedades
Fórmula molecular |
C28H27F3N6O2 |
|---|---|
Peso molecular |
536.5 g/mol |
Nombre IUPAC |
1-[(7R)-16-[[(1R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethyl]amino]-14-methyl-9-oxa-2,5,13,15-tetrazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),11,13,15,17-pentaene-5-carbonyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C28H27F3N6O2/c1-15(18-4-3-5-19(24(18)29)25(30)31)33-26-20-10-22-23(11-21(20)34-16(2)35-26)39-13-17-12-36(8-9-37(17)22)27(38)28(14-32)6-7-28/h3-5,10-11,15,17,25H,6-9,12-13H2,1-2H3,(H,33,34,35)/t15-,17-/m1/s1 |
Clave InChI |
KKFFOOWORPUAJB-NVXWUHKLSA-N |
SMILES isomérico |
CC1=NC2=CC3=C(C=C2C(=N1)N[C@H](C)C4=C(C(=CC=C4)C(F)F)F)N5CCN(C[C@@H]5CO3)C(=O)C6(CC6)C#N |
SMILES canónico |
CC1=NC2=CC3=C(C=C2C(=N1)NC(C)C4=C(C(=CC=C4)C(F)F)F)N5CCN(CC5CO3)C(=O)C6(CC6)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


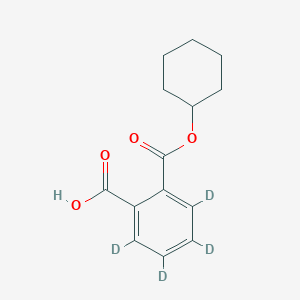


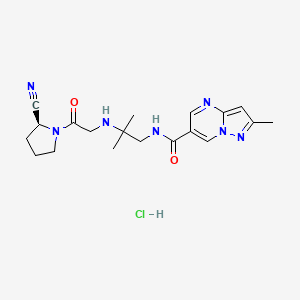
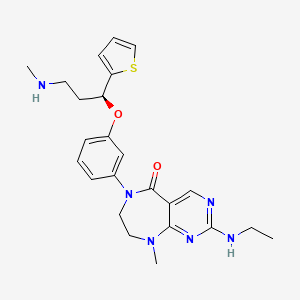
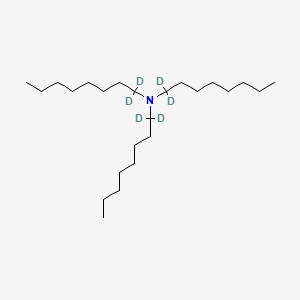
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12404226.png)
